COH29, chemically known as N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-3,4-dihydroxybenzamide, is a novel small-molecule inhibitor of ribonucleotide reductase (RNR) [, ]. This compound exhibits promising anticancer activity and overcomes some limitations of existing RNR inhibitors []. COH29 is classified as an antimetabolite due to its interference with DNA synthesis [].
COH29 is a novel compound developed as an inhibitor of ribonucleotide reductase, an essential enzyme in the de novo synthesis of deoxyribonucleotides, which are crucial for DNA replication and repair. The compound has shown significant potential as an anticancer agent due to its ability to inhibit the proliferation of various human cancer cell lines and overcome resistance to established chemotherapeutics like hydroxyurea and gemcitabine . COH29's mechanism involves targeting a unique ligand-binding pocket on the human ribonucleotide reductase small subunit, thereby disrupting the enzyme's assembly and function .
The synthesis of COH29 involves several key steps that focus on creating its thiazole core and introducing hydroxyl groups that enhance its inhibitory potency. The synthesis process typically includes:
Detailed synthetic pathways may include the use of various reagents and catalysts, with conditions optimized for yield and purity. For instance, the introduction of hydroxyl groups at the ortho position is critical for maintaining effective inhibition of ribonucleotide reductase .
COH29 has a complex molecular structure characterized by its thiazole core and multiple aromatic rings. The specific arrangement of functional groups plays a crucial role in its interaction with ribonucleotide reductase.
The molecular formula for COH29 is , with a molecular weight of approximately 348.39 g/mol. Its structure can be represented in various chemical drawing formats, highlighting the thiazole ring and hydroxyl substitutions that are integral to its function .
COH29 primarily acts through non-competitive inhibition of ribonucleotide reductase. This means that it can bind to the enzyme regardless of whether substrate is present, effectively reducing enzymatic activity without competing with substrate binding.
In vitro studies indicate that COH29 can significantly decrease the activity of ribonucleotide reductase in human cancer cell lines, leading to reduced DNA synthesis and increased cytotoxicity in cells deficient in DNA repair mechanisms like BRCA1 . The compound's ability to induce DNA damage response markers further supports its role as an effective anticancer agent.
The mechanism by which COH29 exerts its effects involves:
Studies have shown that COH29 has an IC50 value (the concentration required to inhibit 50% of enzyme activity) less than 10 µM against various cancer cell lines, demonstrating its potency as an inhibitor .
COH29 is typically characterized by:
Relevant data from studies indicate that COH29 maintains effective inhibition over extended periods when tested in vitro .
COH29 has significant potential applications in cancer therapy due to its ability to inhibit ribonucleotide reductase effectively. Its primary scientific uses include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: